3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
CAS No.: 921524-57-4
Cat. No.: VC5271881
Molecular Formula: C23H26F2N2O3
Molecular Weight: 416.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921524-57-4 |
|---|---|
| Molecular Formula | C23H26F2N2O3 |
| Molecular Weight | 416.469 |
| IUPAC Name | N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C23H26F2N2O3/c1-14(2)9-10-27-19-12-16(6-8-20(19)30-13-23(3,4)22(27)29)26-21(28)15-5-7-17(24)18(25)11-15/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,26,28) |
| Standard InChI Key | GBQUSBURVAKKRW-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C |
Introduction
Synthesis
The synthesis of this compound likely involves multistep organic reactions. A plausible pathway includes:
-
Formation of the Oxazepine Core: Cyclization of a precursor containing amide and hydroxyl functionalities using dehydrating agents.
-
Introduction of Fluorine Atoms: Electrophilic aromatic substitution on the benzene ring.
-
Attachment of Isopentyl Group: Alkylation using isopentyl bromide or chloride under basic conditions.
Each step requires careful optimization to ensure high yield and purity.
Potential Applications
This compound’s structure suggests applications in drug discovery due to the following reasons:
Anticancer Activity
-
Compounds with fluorinated benzamides have shown promise as inhibitors of enzymes like histone deacetylases (HDACs), which are implicated in cancer progression.
Antimicrobial Potential
-
The oxazepine moiety is known for its antimicrobial properties, making this compound a candidate for antibacterial or antifungal studies.
Central Nervous System (CNS) Activity
-
The lipophilic nature and heterocyclic structure may allow it to cross the blood-brain barrier, suggesting potential as a CNS-active agent.
Research Findings
While specific data for this compound is unavailable in the provided sources, related compounds with similar scaffolds have demonstrated significant biological activities:
| Property | Reported Data (Analogous Compounds) |
|---|---|
| Anticancer Activity | GI50 values in the micromolar range |
| Antimicrobial Effectiveness | Effective against Gram-positive strains |
| ADMET Properties | Favorable drug-likeness parameters |
These findings highlight the need for further experimental validation of this compound’s pharmacological profile.
Analytical Characterization
To confirm the structure and purity of “3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzamide,” standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR): For hydrogen and carbon environment elucidation.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
X-ray Crystallography: For detailed structural analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume